n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide

Description

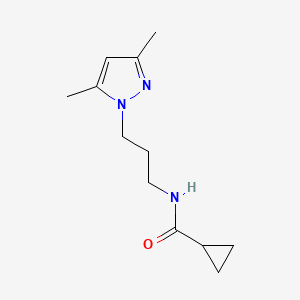

n-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)cyclopropanecarboxamide is a synthetic compound featuring a cyclopropanecarboxamide core linked via a three-carbon propyl chain to a 3,5-dimethylpyrazole moiety. This structure combines the steric and electronic effects of the cyclopropane ring with the hydrogen-bonding capabilities of the pyrazole group. Cyclopropane rings are known for their high ring strain, which can influence molecular conformation and reactivity, while pyrazole derivatives are widely explored in medicinal and agrochemical research due to their heterocyclic versatility. The compound’s synthesis likely involves amide coupling between cyclopropanecarboxylic acid derivatives and a 3,5-dimethylpyrazole-containing amine precursor, analogous to methods described in carboxamide syntheses .

Properties

Molecular Formula |

C12H19N3O |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C12H19N3O/c1-9-8-10(2)15(14-9)7-3-6-13-12(16)11-4-5-11/h8,11H,3-7H2,1-2H3,(H,13,16) |

InChI Key |

CWDLIFHPHHWXSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CCCNC(=O)C2CC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide typically involves the condensation of 3,5-dimethylpyrazole with a suitable cyclopropane derivative. One common method is the reaction of 3,5-dimethylpyrazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds .

Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for further investigation .

Industry: In the material science industry, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole-Carboxamide Families

details the synthesis of 5-chloro-N-(substituted-pyrazol-5-yl)-3-methylpyrazole-4-carboxamide derivatives (3a–3p), which share key structural motifs with the target compound. These analogues differ in substituents on the pyrazole and carboxamide groups, enabling a comparison of how structural variations affect physicochemical and functional properties.

Table 1: Key Properties of Selected Pyrazole-Carboxamide Analogues

Key Differences and Implications

- Substituent Effects: The target compound replaces the aryl groups in 3a–3p with a cyclopropane ring. Cyclopropane’s strain energy may also confer unique reactivity or stability profiles.

- Hydrogen Bonding: The 3,5-dimethylpyrazole group in the target compound lacks the electron-withdrawing chloro or cyano substituents seen in 3a–3p, which could reduce hydrogen-bond acceptor capacity. This may influence solubility and intermolecular interactions in biological systems.

- Synthetic Yields : The analogues in show moderate yields (62–71%) using carbodiimide-mediated coupling (EDCI/HOBt). If the target compound employs similar methods, yield optimization may be required to match these benchmarks .

Physicochemical and Functional Trends

- Melting Points : The analogues’ melting points (123–183°C) correlate with substituent polarity. For instance, 3d (4-fluorophenyl) has the highest mp (181–183°C), likely due to enhanced crystallinity from fluorine’s electronegativity. The target compound’s cyclopropane moiety may lower melting points compared to aryl derivatives due to reduced symmetry.

- Spectroscopic Features : The target compound’s ¹H-NMR would show distinct signals for the cyclopropane protons (~δ 1.0–1.5) and pyrazole methyl groups (~δ 2.4–2.6), differing from the aryl proton environments in 3a–3p (δ 7.2–8.1) .

Methodological Considerations

The structural elucidation of such compounds relies on crystallographic tools like SHELX and ORTEP-III , which validate molecular geometry and intermolecular interactions. For example, the WinGX suite could model the target compound’s cyclopropane ring strain and pyrazole conformation. Structure validation protocols ensure accuracy in bond lengths and angles, critical for comparing steric effects across analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.